molecular formula C6H10BrNO B13582027 5-Bromoazepan-4-one CAS No. 167757-56-4

5-Bromoazepan-4-one

Katalognummer: B13582027
CAS-Nummer: 167757-56-4
Molekulargewicht: 192.05 g/mol
InChI-Schlüssel: WONKMHZDXFHNDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromoazepan-4-one is a chemical compound belonging to the class of azepanones, which are seven-membered lactams This compound is characterized by the presence of a bromine atom at the fifth position of the azepanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoazepan-4-one typically involves the bromination of azepan-4-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromoazepan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding azepan-4-one.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of azepan-4-one.

    Substitution: Formation of substituted azepanones with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-Bromoazepan-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-Bromoazepan-4-one is primarily based on its ability to interact with biological targets such as enzymes and receptors. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    Azepan-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Chloroazepan-4-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    5-Fluoroazepan-4-one: Contains a fluorine atom, which can significantly alter the compound’s reactivity and biological interactions.

Uniqueness: 5-Bromoazepan-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities. The bromine atom’s size and electronegativity influence the compound’s interactions with biological targets, making it a valuable scaffold for drug discovery and development.

Eigenschaften

CAS-Nummer

167757-56-4

Molekularformel

C6H10BrNO

Molekulargewicht

192.05 g/mol

IUPAC-Name

5-bromoazepan-4-one

InChI

InChI=1S/C6H10BrNO/c7-5-1-3-8-4-2-6(5)9/h5,8H,1-4H2

InChI-Schlüssel

WONKMHZDXFHNDQ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC(=O)C1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.